6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde chemical structure
6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde chemical structure
Technical Whitepaper: Synthesis, Properties, and Pharmacological Applications of 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Executive Summary
In the landscape of modern medicinal chemistry, the rational design of heterocyclic scaffolds is paramount for developing highly selective therapeutics. 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (also known as 6-methoxy-5-azaindole-3-carbaldehyde) is a highly versatile, rigid bicyclic building block[1]. Characterized by its electron-rich pyrrole ring fused to a methoxy-substituted pyridine system, this compound serves as a critical intermediate in the synthesis of advanced pharmacological agents. Its unique stereoelectronic profile makes it an ideal precursor for developing Peroxisome Proliferator-Activated Receptor (PPAR) agonists for metabolic disorders[2], as well as potent Colchicine-Binding Site Inhibitors (CBSIs) that target tubulin polymerization in oncology[3].
Physicochemical & Structural Profiling
Understanding the baseline physicochemical properties of this 5-azaindole derivative is essential for predicting its reactivity during downstream functionalization, particularly during cross-coupling or condensation reactions.
| Property | Value |
| Chemical Name | 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde |
| Common Synonym | 6-Methoxy-5-azaindole-3-carbaldehyde[1] |
| CAS Number | 1190315-58-2[1] |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Physical Form | Solid[1] |
| Key Functional Groups | Methoxy ether, Pyrrole (NH), Pyridine (N), Aldehyde (CHO) |
| Reactivity Profile | Electrophilic at the formyl carbon; nucleophilic at the pyrrole nitrogen (upon deprotonation). |
Strategic Synthesis & Causality
The construction of the 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde core relies on a highly controlled, four-step synthetic workflow starting from a readily available lactam precursor[2].
-
Chlorination: The synthesis begins with the treatment of 1,2,3,5-tetrahydro-pyrrolo[3,2-c]pyridin-6-one with Phosphorus Oxychloride (POCl₃). Causality: This step converts the stable pyridone/lactam tautomer into a highly reactive 6-chloro intermediate, activating the pyridine ring for subsequent nucleophilic attack.
-
Methoxylation: The 6-chloro intermediate undergoes Nucleophilic Aromatic Substitution (SₙAr) using Sodium Methoxide (NaOMe). Causality: The displacement of the chloride ion establishes the methoxy ether linkage, a crucial pharmacophore element for downstream receptor binding.
-
Oxidation/Aromatization: The pyrroline ring is dehydrogenated using Manganese Dioxide (MnO₂). Causality: MnO₂ is specifically chosen as a mild, heterogeneous oxidant that drives the formation of the fully aromatic 1H-pyrrolo[3,2-c]pyridine core without risking over-oxidation or cleavage of the delicate bicyclic system.
-
Formylation: The final functionalization is achieved via the Vilsmeier-Haack reaction using POCl₃ and N,N-Dimethylformamide (DMF)[4]. Causality: The electron-rich nature of the pyrrole ring directs the highly electrophilic Vilsmeier reagent exclusively to the C3 position. The intermediate iminium salt is subsequently hydrolyzed to yield the target 3-carbaldehyde.
Fig 1: Four-step synthetic workflow for 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.
Biological Applications & Pharmacological Relevance
The 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde building block is highly prized in two primary therapeutic domains:
Oncology (Tubulin Polymerization Inhibitors): The 1H-pyrrolo[3,2-c]pyridine scaffold is utilized to design configurationally restricted analogs of Combretastatin A-4 (CA-4)[3]. By locking the flexible (Z, E)-butadiene linker of CA-4 into a rigid azaindole core, researchers can drastically enhance the molecule's binding affinity to the colchicine site on tubulin heterodimers. Pharmacological evaluations demonstrate that these derivatives potently disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis in aggressive cancer cell lines (e.g., HeLa, MCF-7, SGC-7901) with IC₅₀ values in the sub-micromolar range[3].
Metabolic Diseases (PPAR Agonists): Derivatives synthesized from this 3-carbaldehyde precursor are also documented in patent literature as active ligands for Peroxisome Proliferator-Activated Receptors (PPARs)[2]. These compounds act as dual PPARγ/α agonists, offering potent lipid-altering efficacy and antihyperglycemic activity for the treatment of diabetes and hypertriglyceridemia[2].
Fig 2: Mechanism of action for pyrrolo[3,2-c]pyridine-based tubulin polymerization inhibitors.
Self-Validating Experimental Protocols
To ensure high reproducibility and technical accuracy, the following step-by-step methodologies detail the critical aromatization and formylation stages of the synthesis[2].
Protocol A: Aromatization of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
-
Objective: Oxidize the pyrroline ring to establish the fully aromatic 5-azaindole system.
-
Procedure:
-
Dissolve 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add activated Manganese Dioxide (MnO₂, 5.0–10.0 eq) in a single portion. Causality: A large stoichiometric excess is required because MnO₂ functions as a heterogeneous surface oxidant; the reaction kinetics depend heavily on the solid surface area.
-
Stir the suspension vigorously at room temperature for 12–24 hours.
-
Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using 50% EtOAc/Hexane. The starting material will appear as a distinct spot, while the fully aromatic product will exhibit strong UV fluorescence (254 nm) due to the newly formed extended conjugated system.
-
Filter the mixture through a tightly packed pad of Celite to remove insoluble manganese salts. Wash the pad thoroughly with excess DCM.
-
Concentrate the filtrate under reduced pressure to yield 6-Methoxy-1H-pyrrolo[3,2-c]pyridine.
-
Protocol B: Vilsmeier-Haack Formylation
-
Objective: Regioselective introduction of a formyl group at the C3 position[4].
-
Procedure:
-
Cool anhydrous N,N-Dimethylformamide (DMF, 10.0 eq) to 0 °C under an inert argon atmosphere.
-
Dropwise add Phosphorus Oxychloride (POCl₃, 1.2 eq). Causality: Slow addition controls the highly exothermic formation of the chloromethyleneiminium ion (the Vilsmeier reagent).
-
Self-Validation Checkpoint 1: The solution will transition from colorless to a pale yellow/orange viscous complex within 15-30 minutes, visually confirming the successful generation of the active electrophile.
-
Dissolve 6-Methoxy-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Heat the reaction mixture to 80 °C for 2–4 hours. Causality: Elevated temperature provides the activation energy necessary to temporarily disrupt aromaticity during the electrophilic attack at the C3 position.
-
Self-Validation Checkpoint 2: TLC monitoring will show the disappearance of the starting material and the formation of a highly polar baseline spot, representing the stable iminium intermediate.
-
Quench the reaction by pouring it over crushed ice, then adjust the pH to 8–9 using saturated aqueous Sodium Acetate (NaOAc) or 1N NaOH. Causality: Basic hydrolysis is absolutely mandatory to convert the iminium intermediate into the final aldehyde product.
-
Extract the aqueous layer with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate the pure 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.
-
References
-
Title: PPAR ACTIVE COMPOUNDS - Patent 1648867 Source: European Publication Server web service URL: [2]
-
Title: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities Source: PMC (nih.gov) URL: [3]
-
Title: Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines Source: ChemRxiv URL: [4]
-
Title: 6-Methoxy-5-azaindole-3-carbaldehyde | 1190315-58-2 Source: ChemicalBook URL: [1]
Sources
- 1. 6-Methoxy-5-azaindole-3-carbaldehyde | 1190315-58-2 [amp.chemicalbook.com]
- 2. PPAR ACTIVE COMPOUNDS - Patent 1648867 [data.epo.org]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
